

Synthesis and Characterization of 1,18-Octadecanedioic Acid-Paclitaxel: A Technical Guide

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Compound of Interest

Compound Name: *Paclitaxel octadecanedioate*

Cat. No.: *B3026044*

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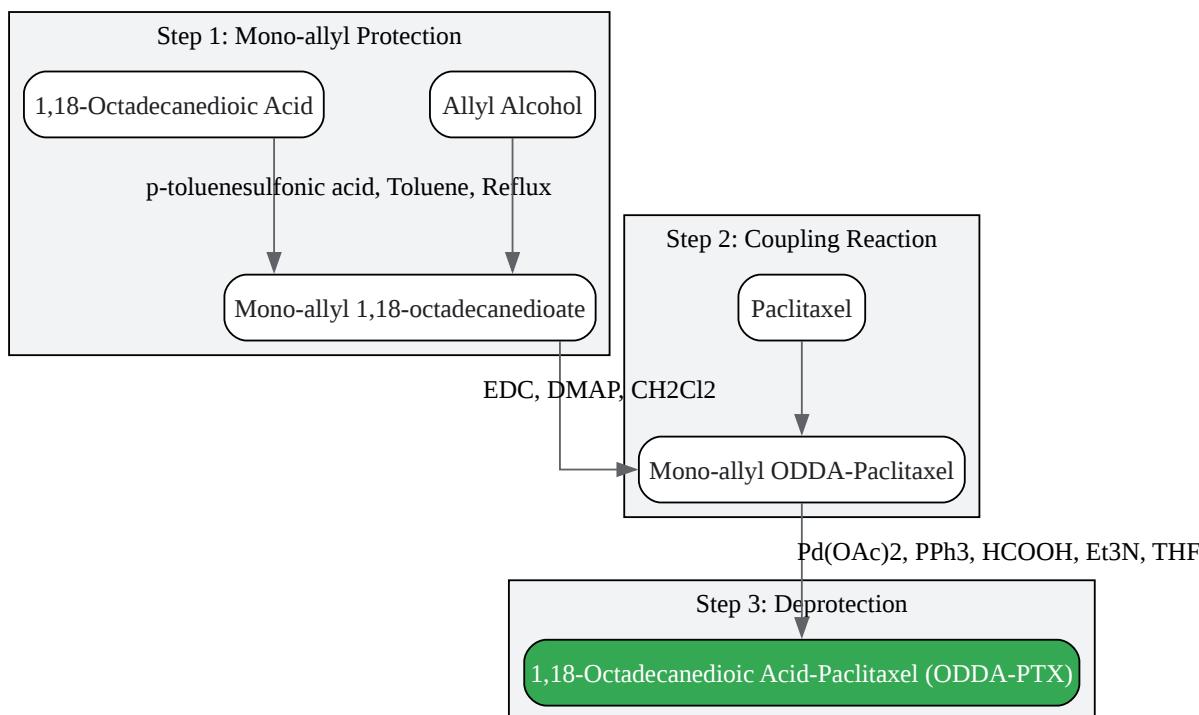
This technical guide provides an in-depth overview of the synthesis and characterization of 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX), a promising prodrug of the widely used chemotherapeutic agent, paclitaxel. This conjugate is designed to improve the drug's therapeutic index by leveraging endogenous transport mechanisms, specifically its affinity for human serum albumin (HSA).^{[1][2]} By mimicking the binding of long-chain fatty acids to HSA, ODDA-PTX can be efficiently delivered to tumor tissues, which often overexpress albumin-binding proteins.^{[2][3]} This guide details a practical and scalable synthetic route, comprehensive characterization methodologies, and an overview of the parent compound's mechanism of action.

Synthesis of 1,18-Octadecanedioic Acid-Paclitaxel (ODDA-PTX)

A recently developed, scalable synthetic strategy for ODDA-PTX avoids cumbersome chromatographic purifications and provides the final product in high purity and yield.^[3] The synthetic workflow involves three key steps:

- Mono-allyl protection of 1,18-octadecanedioic acid: This step ensures that only one of the carboxylic acid groups is available for conjugation with paclitaxel.

- Coupling of mono-allyl ODDA with paclitaxel: An ester linkage is formed between the free carboxylic acid of the protected diacid and the 2'-hydroxyl group of paclitaxel.[2]
- Palladium-catalyzed deprotection: The allyl protecting group is selectively removed to yield the final ODDA-PTX conjugate.[3]



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Caption: Synthetic workflow for 1,18-octadecanedioic acid-paclitaxel.

Experimental Protocols

Step 1: Synthesis of Mono-allyl 1,18-octadecanedioate[3]

- To a solution of 1,18-octadecanedioic acid (1.0 eq.) in toluene, add p-toluenesulfonic acid (0.05 eq.).
- Heat the mixture to 85 °C to dissolve the solids.
- Add allyl alcohol (2.0 eq.) in two portions.
- Heat the solution to reflux for 4 hours, removing water via azeotropic distillation.
- Cool the reaction mixture to room temperature, allowing the unreacted diacid to precipitate.
- Filter the mixture to remove the precipitated diacid.
- Concentrate the filtrate under reduced pressure.
- Add n-heptane to the residue to precipitate the mono-allyl ester.
- Filter the suspension and wash the solid with n-heptane.
- Recrystallize the crude product from isopropanol to obtain pure mono-allyl 1,18-octadecanedioate.

Step 2: Coupling of Mono-allyl 1,18-octadecanedioate with Paclitaxel[3]

- Dissolve paclitaxel (1.0 eq.) and mono-allyl 1,18-octadecanedioate (1.2 eq.) in dichloromethane (CH_2Cl_2).
- Add 4-dimethylaminopyridine (DMAP) (0.2 eq.) to the solution.
- Cool the mixture to 0 °C.
- Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq.) portion-wise.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Upon reaction completion (monitored by HPLC), dilute the mixture with CH_2Cl_2 and wash sequentially with 1 M HCl and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude mono-allyl ODDA-paclitaxel.

Step 3: Palladium-Catalyzed Deprotection of Mono-allyl ODDA-Paclitaxel[3]

- Dissolve palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.01 eq.) and triphenylphosphine (PPh_3) (0.02 eq.) in tetrahydrofuran (THF).
- In a separate flask, prepare a solution of formic acid (2.0 eq.) and triethylamine (Et_3N) (2.5 eq.) in THF.
- Add the formic acid/triethylamine solution to the palladium catalyst solution and stir for 30 minutes.
- Dissolve the crude mono-allyl ODDA-paclitaxel (1.0 eq.) in THF and add it to the catalyst mixture.
- Heat the reaction to 50 °C until the starting material is consumed (monitored by HPLC).
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl and brine.
- Concentrate the organic phase and purify the residue by washing with an aqueous solution of cysteine hydrochloride to remove residual palladium.
- Dissolve the product in CH_2Cl_2 , wash with water, and concentrate to afford the final 1,18-octadecanedioic acid-paclitaxel product as a white solid.

Characterization of ODDA-PTX

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized ODDA-PTX. The following tables summarize the key analytical data.

Physicochemical and Chromatographic Data

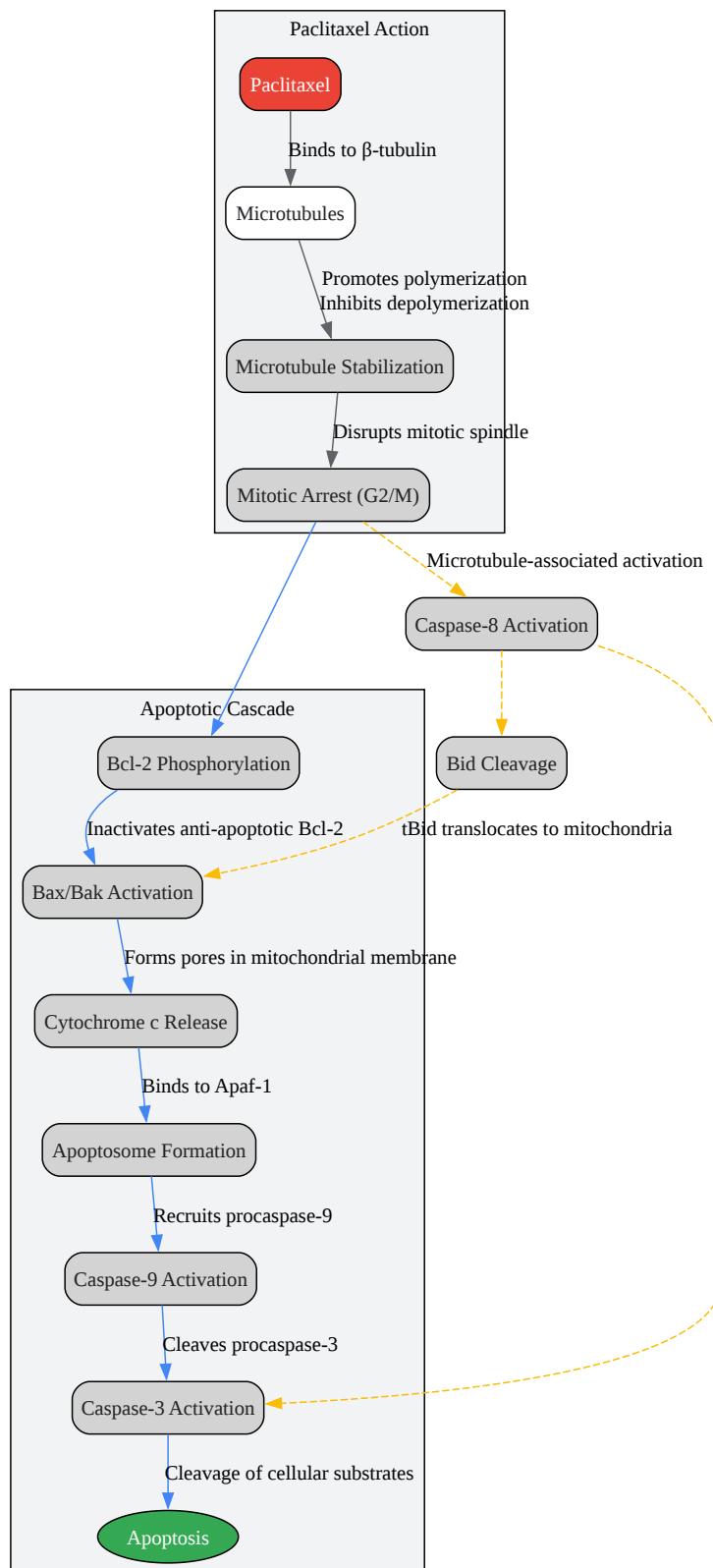
Parameter	Value	Reference
Molecular Formula	C ₆₅ H ₈₃ NO ₁₇	[3]
Molecular Weight	1150.35 g/mol	[3]
Appearance	White solid	[3]
HPLC Purity	>97%	[3]
HPLC Conditions	Zorbax SB-C8 column; gradient elution with water and acetonitrile; 35 °C; 1 mL/min flow rate.	[3]

Spectroscopic Data

Technique	Key Data	Reference
¹ H-NMR (400 MHz, CDCl ₃)	Characteristic peaks for both the paclitaxel backbone and the 1,18-octadecanedioic acid linker are observed. The absence of the allyl group signals confirms successful deprotection.	[3]
¹³ C-NMR (100 MHz, CDCl ₃)	Signals corresponding to the carbonyls of the ester and carboxylic acid, as well as the methylene chain of the linker and the carbons of the paclitaxel core, are present.	[3]
ESI-MS	m/z = 1150.5 [M+H] ⁺ , 1148.7 [M-H] ⁻	[3]
FTIR	Expected characteristic peaks: ~3400 cm ⁻¹ (O-H stretch of carboxylic acid), ~2920 cm ⁻¹ and ~2850 cm ⁻¹ (C-H stretch of methylene groups), ~1735 cm ⁻¹ (C=O stretch of esters), ~1710 cm ⁻¹ (C=O stretch of carboxylic acid), ~1650 cm ⁻¹ (C=O stretch of amides).	Inferred from [4][5]

Mechanism of Action: Paclitaxel-Induced Apoptosis

The cytotoxic activity of the ODDA-PTX prodrug is realized upon the release of free paclitaxel within the tumor microenvironment. Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

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Caption: Paclitaxel-induced apoptosis signaling pathway.

Paclitaxel stabilizes microtubules, leading to mitotic arrest.^[6] This arrest triggers apoptotic signaling through multiple pathways. A key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.^[7] This relieves the inhibition of pro-apoptotic proteins Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c.^[8] In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which recruits and activates caspase-9.^{[3][9]} Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.^{[8][10]} Additionally, paclitaxel has been shown to induce apoptosis through a caspase-8-dependent pathway, which can be initiated by the association of caspase-8 with the stabilized microtubules.^{[6][11]} Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which further amplifies the mitochondrial apoptotic pathway.^[11]

Conclusion

The 1,18-octadecanedioic acid-paclitaxel conjugate represents a promising advancement in the delivery of paclitaxel. The scalable and efficient synthesis detailed in this guide provides a clear path for its production. The comprehensive characterization data confirms the structure and purity of the conjugate. Understanding the intricate mechanism of paclitaxel-induced apoptosis is crucial for the rational design of combination therapies and for overcoming potential resistance mechanisms. This technical guide serves as a valuable resource for researchers and developers in the field of oncology, facilitating further investigation and potential clinical translation of this innovative paclitaxel prodrug.

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